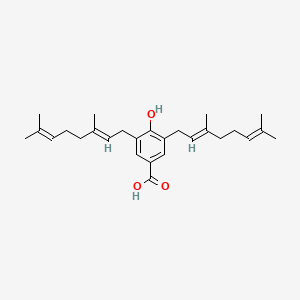
Clavaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
1. Bio-catalyst Design and Enzyme Immobilization
- Glutaraldehyde, a compound structurally similar to clavaldehyde, is extensively used in biocatalyst design. It acts as a powerful crosslinker and is advantageous in the immobilization of enzymes on various supports. This process is crucial for increasing enzyme rigidity, preventing subunit dissociation, and enhancing enzyme stability (Barbosa et al., 2014).
2. Heavy Metal Ion Sorption
- Sporopollenin from Lycopodium clavatum spores, treated with glutaraldehyde, has been used for the sorption of heavy metal ions from aqueous solutions. This approach is significant in environmental remediation and the removal of toxic metals from water sources (Gubbuk, 2011).
3. Food Quality and Biodegradable Materials
- Studies on edible films and coatings using natural polymers like polysaccharides have shown the use of compounds like glutaraldehyde for enhancing the mechanical properties and reducing water vapor transmission in these materials. This is pivotal in food preservation and developing eco-efficient biodegradable products (Parra et al., 2004).
4. Clavulanic Acid Biosynthesis
- Clavulanic acid, a significant beta-lactamase inhibitor, is produced from this compound. The biosynthetic pathway and molecular genetics of clavulanic acid involve complex enzymatic reactions and have been a focus for developing new antimicrobial agents (Liras & Rodríguez-García, 2000).
5. Biomedical Research
- Glutaraldehyde, similar in reactivity to this compound, is used in biomedical research for cell fixation, especially in the study of red blood cells. This application is crucial in understanding diseases like malaria and hemolytic anemias (Abay et al., 2019).
Propriétés
Formule moléculaire |
C8H7NO5 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 |
Clé InChI |
NABDJFSYSZIMMH-PBFISZAISA-N |
SMILES isomérique |
C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O |
SMILES canonique |
C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




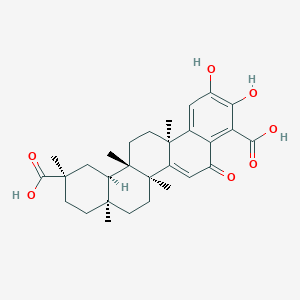
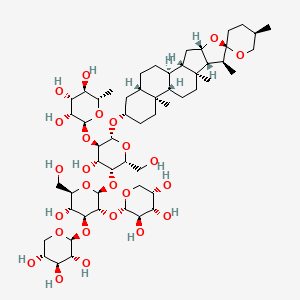
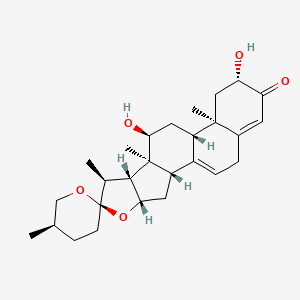
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
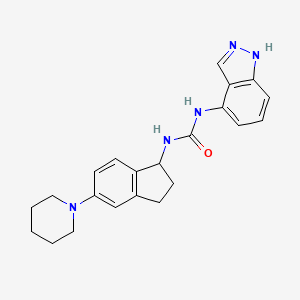
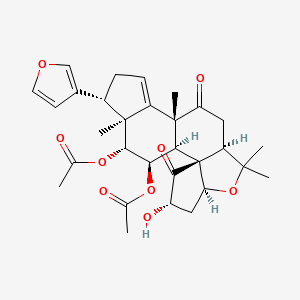
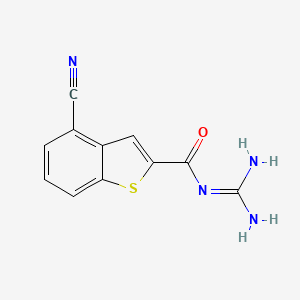
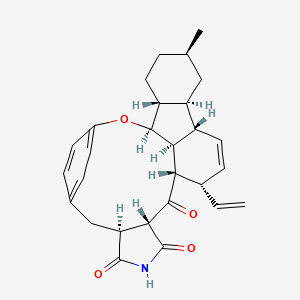
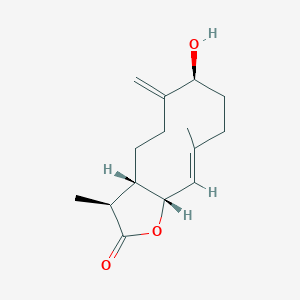
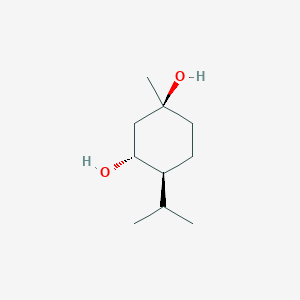
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)
